6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
“6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” is a complex organic compound that features a triazole ring, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Attachment of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where the chlorophenyl group is introduced.
Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving urea or thiourea derivatives.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its complex structure.
Enzyme Inhibition: May act as an inhibitor for specific enzymes.
Medicine
Anticancer Research: Studied for its potential anticancer properties.
Drug Development: Potential lead compound for the development of new drugs.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” would depend on its specific application. For instance:
Antimicrobial Action: It may disrupt cell wall synthesis or inhibit essential enzymes in microbes.
Anticancer Action: It could induce apoptosis in cancer cells by interacting with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Compounds with similar triazole rings.
Pyrimidine Derivatives: Compounds with pyrimidine rings and similar functional groups.
Uniqueness
The unique combination of functional groups and ring structures in “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” may confer specific biological activities or chemical reactivity that distinguishes it from other compounds.
Properties
Molecular Formula |
C22H18ClN5O4S |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN5O4S/c1-32-17-4-2-3-16(11-17)28-19(9-15-10-20(30)25-21(31)24-15)26-27-22(28)33-12-18(29)13-5-7-14(23)8-6-13/h2-8,10-11H,9,12H2,1H3,(H2,24,25,30,31) |
InChI Key |
NEMLECPKXYJXND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Origin of Product |
United States |
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